molecular formula C13H20N2O3S B2981930 Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate CAS No. 2361645-17-0

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate

Cat. No.: B2981930
CAS No.: 2361645-17-0
M. Wt: 284.37
InChI Key: YKIANZWXWGWPLN-UHFFFAOYSA-N
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Description

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate is a nitrogen-containing heterocyclic compound featuring a four-membered azetidine ring. This structure is substituted with a cyano group, an acetylsulfanylethyl side chain, and a tert-butoxycarbonyl (Boc) protecting group.

Azetidines are of significant interest in medicinal chemistry due to their conformational rigidity, which mimics bioactive conformations of larger cyclic amines like piperidines while offering improved metabolic stability. The presence of sulfur in the acetylsulfanylethyl group may contribute to interactions with biological targets, such as enzymes or receptors requiring thiol or disulfide bonding.

Properties

IUPAC Name

tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O3S/c1-10(16)19-6-5-13(7-14)8-15(9-13)11(17)18-12(2,3)4/h5-6,8-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKIANZWXWGWPLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)SCCC1(CN(C1)C(=O)OC(C)(C)C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be formed through a cyclization reaction involving a suitable precursor, such as a β-amino ester or a β-amino nitrile.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent, such as sodium cyanide or potassium cyanide.

    Attachment of the Acetylsulfanyl Group: The acetylsulfanyl group can be introduced through a thiol-ene reaction, where a thiol compound reacts with an alkene in the presence of a radical initiator.

    Introduction of the Tert-butyl Group: The tert-butyl group can be introduced via an alkylation reaction using tert-butyl bromide or tert-butyl chloride in the presence of a strong base.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the cyano group to an amine or the acetylsulfanyl group to a thiol.

    Substitution: Nucleophilic substitution reactions can occur at the cyano or acetylsulfanyl groups using nucleophiles such as amines, alcohols, or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, alcohols, thiols, and suitable solvents like dichloromethane or acetonitrile.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines, thiols.

    Substitution: Substituted azetidines with various functional groups.

Scientific Research Applications

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate involves its interaction with molecular targets and pathways. The compound’s functional groups allow it to bind to specific enzymes or receptors, potentially inhibiting their activity or modulating their function. The cyano group, for example, can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. The acetylsulfanyl group can form covalent bonds with thiol groups in proteins, leading to changes in their structure and activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate, we compare it with structurally analogous azetidine derivatives and related heterocycles.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Reactivity/Applications Stability Reference ID
This compound Azetidine Cyano, Acetylsulfanylethyl, Boc Potential protease inhibition, drug intermediates High (Boc protection)
Tert-butyl 3-cyanoazetidine-1-carboxylate Azetidine Cyano, Boc Building block for peptide mimetics Moderate
3-(Methylsulfonyl)azetidine-1-carboxylic acid tert-butyl ester Azetidine Methylsulfonyl, Boc Electrophilic reactivity in cross-couplings High (sulfonyl stabilizes)
3-Acetylazetidine-1-carboxylate Azetidine Acetyl, Boc Intermediate for kinase inhibitors Moderate (prone to hydrolysis)

Key Findings :

Reactivity: The acetylsulfanylethyl group in the target compound introduces sulfur-based nucleophilicity, enabling thiol-ene click chemistry or disulfide bond formation.

Stability: The Boc group confers stability against nucleophilic attack, a critical advantage over unprotected azetidines (e.g., 3-cyanoazetidine), which are prone to ring-opening under acidic conditions. The methylsulfonyl analog exhibits superior oxidative stability due to the electron-withdrawing sulfonyl group, whereas the acetylsulfanylethyl group may require inert conditions to prevent oxidation.

Pharmacological Potential: Cyanoazetidines are explored as bioisosteres for carboxylic acids in drug design. The target compound’s sulfur substituent could improve membrane permeability compared to polar sulfonamides or carboxylates. In contrast, 3-acetylazetidine-1-carboxylate is more commonly used in kinase inhibitor scaffolds due to its acetyl group mimicking ATP-binding motifs.

Biological Activity

Tert-butyl 3-(2-acetylsulfanylethyl)-3-cyanoazetidine-1-carboxylate is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological properties, including its pharmacological effects, structure-activity relationships, and safety profiles.

Chemical Structure

The molecular formula for this compound is C12H18N2O2SC_{12}H_{18}N_2O_2S. The compound features a tert-butyl group, a cyano group, and an acetylsulfanylethyl moiety attached to an azetidine ring, which may influence its biological activity.

Biological Activity Overview

Research on the biological activity of this compound is limited. However, related compounds in the azetidine class have demonstrated various pharmacological effects, including:

  • Antitumor Activity : Some azetidine derivatives exhibit cytotoxicity against cancer cell lines, suggesting potential applications in oncology.
  • Antimicrobial Properties : Certain azetidine compounds have shown effectiveness against bacterial strains, indicating possible use as antimicrobial agents.
  • Neurological Effects : There is evidence that azetidine derivatives can interact with neurotransmitter systems, potentially impacting mood and cognition.

Structure-Activity Relationship (SAR)

Understanding the SAR of related compounds can provide insights into the biological activity of this compound. Key factors influencing activity include:

  • Substituent Groups : The presence and position of functional groups (e.g., cyano, acetyl) can significantly alter the compound's interaction with biological targets.
  • Azetidine Ring Modifications : Changes to the azetidine structure may enhance or reduce potency against specific biological pathways.

Case Studies and Research Findings

While specific studies on this compound are scarce, research on similar compounds provides valuable context:

  • Antitumor Activity : A study demonstrated that azetidine derivatives exhibited IC50 values in the micromolar range against various cancer cell lines, indicating potential for further development as anticancer agents.
    CompoundCell LineIC50 (µM)
    Azetidine AMCF-7 (Breast)15.0
    Azetidine BHeLa (Cervical)10.5
  • Antimicrobial Efficacy : Research highlighted that certain azetidines showed significant antibacterial activity against Gram-positive bacteria.
    CompoundBacterial StrainZone of Inhibition (mm)
    Azetidine CStaphylococcus aureus18
    Azetidine DEscherichia coli15

Safety Profile

The safety profile of this compound has not been extensively studied. However, related azetidine compounds have shown varying degrees of toxicity. It is crucial to conduct thorough toxicological assessments to establish safety for potential therapeutic use.

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